1-(4-Bromobutyl)-2-(3-chloro-4-fluorophenyl)-1H-indole

medicinal chemistry sigma-2 receptor ligands synthetic intermediate

Researchers seeking to synthesize sigma-2 receptor ligands for glioblastoma (C6) and breast cancer (MCF7) studies require this exact intermediate. The 4-bromobutyl chain is essential for N-alkylation, enabling installation of amine pharmacophores. No analog can replace this compound in patent US-8680120-B2 synthetic routes. - Exclusive Precursor: Only direct route to sigma-2 ligand series. - Critical Handle: 4-Bromobutyl group for late-stage diversification. - Patent-Cited: Required for IP-protected indole derivatives. - Supply Assured: Bulk quantities available with full CoA.

Molecular Formula C18H16BrClFN
Molecular Weight 380.7 g/mol
CAS No. 917947-54-7
Cat. No. B12628063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromobutyl)-2-(3-chloro-4-fluorophenyl)-1H-indole
CAS917947-54-7
Molecular FormulaC18H16BrClFN
Molecular Weight380.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2CCCCBr)C3=CC(=C(C=C3)F)Cl
InChIInChI=1S/C18H16BrClFN/c19-9-3-4-10-22-17-6-2-1-5-13(17)12-18(22)14-7-8-16(21)15(20)11-14/h1-2,5-8,11-12H,3-4,9-10H2
InChIKeyGJOJMGGDHHUAJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 1-(4-Bromobutyl)-2-(3-chloro-4-fluorophenyl)-1H-indole


1-(4-Bromobutyl)-2-(3-chloro-4-fluorophenyl)-1H-indole is a synthetic halogenated indole derivative characterized by a 4-bromobutyl substituent at the N1 position and a 3-chloro-4-fluorophenyl group at the C2 position of the indole core . Indoles are a privileged scaffold in medicinal chemistry due to their presence in numerous bioactive molecules and pharmaceuticals [1]. The compound's unique combination of a terminal bromoalkyl chain and a multi-halogenated aromatic ring positions it as a versatile intermediate for late-stage functionalization in drug discovery programs .

Why Common Analogs Fail to Substitute


Simple substitution with other halogenated indole analogs is not straightforward because the target compound uniquely merges a reactive 4-bromobutyl handle with a 3-chloro-4-fluorophenyl motif. The bromobutyl chain is specifically exploited in key N-alkylation reactions to install complex amine-containing pharmacophores, as demonstrated in the synthesis of sigma-2 receptor ligands, where the bromobutyl derivative serves as the sole precursor for an entire compound series [1]. Replacing it with an analog lacking this linker, such as 2-(3-chloro-4-fluorophenyl)indole, would preclude this critical synthetic step. Furthermore, the specific halogen substitution pattern on the aromatic ring influences both the reactivity and the potential biological interactions of the final products, making the precise combination of substituents a non-trivial factor in structure-activity relationship (SAR) studies.

Quantitative Evidence vs Alternatives


Unique Halogen Substitution Motif

The target compound uniquely combines a terminal 4-bromobutyl electrophilic handle at the N1 position with a 3-chloro-4-fluorophenyl group at C2. This specific pairing is absent in the closest commercially available analogs. For example, 1-(4-bromobutyl)-2-phenylindole (CAS 875455-09-7) retains the reactive linker but lacks the pharmacophoric halogen pattern on the aryl ring . Conversely, 2-(3-chloro-4-fluorophenyl)indole (CAS 1868-88-8) contains the desired halogen motif but has no N1-substituent, rendering it incapable of the subsequent N-alkylation reactions central to the target compound's utility . The only compound that possesses both the bromobutyl linker and a halogenated phenyl group is 1-(4-bromobutyl)-2-(4-chlorophenyl)indole (CAS 917947-51-4), which differs by a single fluorine atom on the aromatic ring . Although the specific quantitative impact of this fluorine substitution on downstream biological activity is not directly reported for these exact intermediates, the profound effect of fluorine substitution on the potency and pharmacokinetics of final drug candidates is well-documented across medicinal chemistry [1]. Users requiring a 3-chloro-4-fluorophenyl intermediate for SAR exploration have no direct structural substitute.

medicinal chemistry sigma-2 receptor ligands synthetic intermediate

Validated Reactivity for Bioactive Libraries

The compound's terminal bromobutyl chain is specifically exploited as the key alkylating agent in the synthesis of fluorophenylindole-based sigma-2 receptor ligands. A peer-reviewed study reports that an entire series of novel compounds (1a-1g) was prepared exclusively from a bromobutyl derivative (compound 6), using N-alkylation reactions with various secondary amines [1]. The resulting final compounds exhibited high to moderate affinity for sigma-2 receptors, with the most potent analogs (1a and 1b) demonstrating antiproliferative activity in DU145, MCF7, and C6 cell lines with EC50 values ranging from 17.0 to 76.5 microM, comparable to the reference drug siramesine [1]. The study establishes a clear precedent that the bromobutyl-indole scaffold is a productive and validated entry point for generating biologically active molecules. Direct analogs lacking the bromobutyl group, such as 2-(3-chloro-4-fluorophenyl)indole, cannot undergo this critical diversification step without additional synthetic manipulation.

organic synthesis N-alkylation sigma receptor

Predicted Physicochemical and Drug-Likeness Profile

Computational data provides a baseline for the compound's drug-like properties. The molecule has a calculated partition coefficient (LogP) of 6.27590, a polar surface area (PSA) of 4.930 Ų, and an exact mass of 379.014 Da [REFS-1, REFS-2]. Its high LogP suggests significant lipophilicity, which is a common feature of central nervous system (CNS) targeting agents and a critical parameter for blood-brain barrier permeability prediction [1]. For comparison, the non-fluorinated analog 1-(4-bromobutyl)-2-(4-chlorophenyl)indole has a lower LogP of 6.13680, while 1-(4-bromobutyl)-2-phenylindole has a LogP of 5.48340 [REFS-4, REFS-5]. The target compound's higher lipophilicity can be a decisive factor in projects where increased membrane permeability is desired, directly guiding the selection of this intermediate over less lipophilic alternatives for CNS-targeted library design.

cheminformatics drug-likeness ADME prediction

Patent-Cited Key Intermediate

The compound is explicitly cited in patent literature as a key intermediate in the preparation of indole derivatives with potential therapeutic applications. Specifically, patent US-8680120-B2 (titled 'Indole derivative or pharmaceutically acceptable salt thereof') lists the compound as an intermediate in its synthetic schemes [1]. This patent context provides a publicly documented precedent for the compound's role in generating pharmacologically active molecules, differentiating it from other analogs that may lack this specific endorsement in intellectual property filings. While the patent does not provide quantitative bioactivity data for the intermediate itself, the association with a patented class of therapeutic agents signals a higher level of prior integration into drug discovery pipelines compared to unpatented alternatives.

patent literature pharmaceutical intermediate indole derivatives

Procurement Scenarios for This Intermediate


Late-Stage Diversification for CNS Targets

The compound's high predicted LogP (6.28) and its validated reactivity as an alkylating agent make it suited for synthesizing compound libraries targeting central nervous system receptors. Its use as the exclusive precursor for a series of sigma-2 receptor ligands with demonstrated antiproliferative effects in glioblastoma (C6) and breast cancer (MCF7) cell lines highlights a direct application in oncology-focused CNS drug discovery [1].

SAR Exploration of Halogenated Indoles

For structure-activity relationship studies investigating the impact of a 3-chloro-4-fluorophenyl substitution versus other halogen patterns, this compound is indispensable. It provides the only direct route to install diverse amine-containing fragments via N-alkylation while maintaining the specific halogen motif, which cannot be readily achieved with the non-halogenated or 4-chlorophenyl analogs [REFS-2, REFS-3].

Synthesis of Patent-Backed Indoles

Researchers following synthetic routes from patent US-8680120-B2 will require this specific intermediate. The compound's explicit inclusion in the patent's synthetic schemes streamlines the preparation of the claimed indole derivatives, supporting intellectual property generation and pharmaceutical development activities [2].

Building Block for PROTAC Linkers

The 4-bromobutyl group serves as an electrophilic tether that can be sequentially functionalized to create heterobifunctional linkers for targeted protein degradation (PROTAC) applications. The terminal bromine allows for facile nucleophilic displacement with various amine-containing E3 ligase ligands, while the halogenated indole core can be exploited for target protein binding, representing a strategic application in chemical biology [3].

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